Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate
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Overview
Description
Ethyl 4-formyl-2-oxo-1-oxaspiro[45]dec-3-ene-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite with sodium malonate in toluene. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then refluxed in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 4-carboxy-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.
Reduction: Ethyl 4-hydroxymethyl-2-hydroxy-1-oxaspiro[4.5]dec-3-ene-3-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with various molecular targets. The formyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The spirocyclic structure provides rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate .
- Diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate .
Uniqueness
Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential for further functionalization. The spirocyclic structure also contributes to its stability and specificity in various applications.
Properties
CAS No. |
93299-27-5 |
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Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H16O5/c1-2-17-11(15)10-9(8-14)13(18-12(10)16)6-4-3-5-7-13/h8H,2-7H2,1H3 |
InChI Key |
YAXKVGSWXXZGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2(CCCCC2)OC1=O)C=O |
Origin of Product |
United States |
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